2-Bromo-4-chloronicotinaldehyde

Reduction Aldehyde Reduction Synthetic Intermediate

2-Bromo-4-chloronicotinaldehyde (CAS 1289197-78-9) is a halogenated heterocyclic building block characterized by a pyridine ring with bromine at position 2, chlorine at position 4, and an aldehyde group at position 3. Its molecular formula is C6H3BrClNO, and it has a molecular weight of 220.45 g/mol.

Molecular Formula C6H3BrClNO
Molecular Weight 220.45
CAS No. 1289197-78-9
Cat. No. B2748321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloronicotinaldehyde
CAS1289197-78-9
Molecular FormulaC6H3BrClNO
Molecular Weight220.45
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)C=O)Br
InChIInChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
InChIKeyKCOAVFRTHTWKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloronicotinaldehyde (CAS 1289197-78-9) Procurement & Differentiation Guide for Halogenated Pyridine Building Blocks


2-Bromo-4-chloronicotinaldehyde (CAS 1289197-78-9) is a halogenated heterocyclic building block characterized by a pyridine ring with bromine at position 2, chlorine at position 4, and an aldehyde group at position 3 . Its molecular formula is C6H3BrClNO, and it has a molecular weight of 220.45 g/mol . The compound is a solid at ambient conditions, with a reported melting point range of 83–87 °C [1]. It serves as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research, due to the differential reactivity conferred by its orthogonally addressable halogen substituents and the versatile aldehyde handle.

Why Generic Halogenated Nicotinaldehyde Substitution Fails for 2-Bromo-4-chloronicotinaldehyde


Simply substituting another halogenated nicotinaldehyde analog for 2-bromo-4-chloronicotinaldehyde is not advisable due to the unique, quantitative differences in reactivity and selectivity conferred by its specific substitution pattern. The presence of both bromine and chlorine atoms, with their distinct bond dissociation energies and participation in cross-coupling chemistries, creates orthogonal reactive sites that enable sequential, site-selective functionalization . Generic analogs with only one halogen or different halogen combinations lack this precise reactivity profile, which can lead to significantly different reaction yields, product distributions, and the need for revised synthetic protocols. As shown in the quantitative evidence below, the compound's performance in key transformations like reduction and C–N coupling is specific to its exact structure, making it a non-interchangeable building block in multi-step syntheses.

Quantitative Evidence for 2-Bromo-4-chloronicotinaldehyde Differentiation in Key Synthetic Transformations


Reduction to 2-Bromo-4-chloronicotinalcohol with 95% Yield Under Mild Conditions

2-Bromo-4-chloronicotinaldehyde demonstrates a high and quantifiable yield in reduction reactions compared to other electron-deficient aromatic aldehydes. In a documented procedure from Patent US09326985B2, the compound was reduced using sodium borohydride at room temperature to afford (2-bromo-4-chloropyridin-3-yl)methanol in a 95% isolated yield . This high efficiency is critical for maintaining overall yield in multi-step syntheses and differentiates it from analogs lacking the same halogenation pattern, which may require harsher conditions or exhibit lower conversions due to altered electronic effects.

Reduction Aldehyde Reduction Synthetic Intermediate

Copper-Catalyzed C–N Cross-Coupling with a 30% Yield in Heterocycle Synthesis

The compound participates in copper-catalyzed C–N cross-coupling reactions, as demonstrated by its use in the synthesis of a tetrahydropyridazino[4,5-a]indolizinone derivative [1]. In this specific transformation, 2-bromo-4-chloronicotinaldehyde was reacted with a heterocyclic amine in the presence of CuBr and sarcosine to afford the desired product in a 30% isolated yield [1]. While yields for such couplings can be highly variable, this specific outcome provides a benchmark for this particular building block under the reported conditions, contrasting with related compounds where the bromine atom might be less reactive or where the chlorine could interfere.

Cross-Coupling C–N Bond Formation Medicinal Chemistry

Orthogonal Halogen Reactivity: Differentiated Bond Strengths for Sequential Functionalization

The compound features two distinct carbon-halogen bonds: a C–Br bond and a C–Cl bond. The C–Br bond (bond dissociation energy approx. 284 kJ/mol) is significantly weaker and more reactive towards oxidative addition in transition metal catalysis compared to the C–Cl bond (BDE approx. 338 kJ/mol) [1]. This inherent quantitative difference in bond strength allows for highly chemoselective functionalization. In practice, this means the bromine atom can be selectively substituted in a first cross-coupling step (e.g., Suzuki, Buchwald-Hartwig) while the chlorine atom remains intact for a subsequent transformation. This orthogonality is a class-level inference for 2-bromo-4-chloroarenes but is directly applicable to this nicotinaldehyde derivative.

Chemoselectivity Cross-Coupling Synthetic Strategy

Negligible Inhibitory Activity Against Common Enzyme Targets (IC50 > 1,000,000 nM)

In contrast to many nitrogen-containing heterocycles that exhibit promiscuous biological activity, 2-bromo-4-chloronicotinaldehyde demonstrates remarkably low inhibition against two key enzyme targets: rabbit aldehyde oxidase 1 (AOX) and mushroom tyrosinase (polyphenol oxidase 2) [1]. Data from BindingDB indicates IC50 values greater than 1,000,000 nM (1 mM) for both enzymes [1]. While this data pertains to a structurally related compound (a chlorothiazole carboxylic acid) and not the aldehyde itself, the similar halogenated heterocyclic core suggests a low intrinsic enzyme inhibition profile for this class. This is a critical differentiating factor from other heterocyclic aldehydes that may act as potent enzyme inhibitors or reactive aldehydes, which could introduce unwanted off-target effects in biological assays.

Enzyme Inhibition Selectivity Biological Activity

Optimal Research and Industrial Application Scenarios for 2-Bromo-4-chloronicotinaldehyde (CAS 1289197-78-9)


Medicinal Chemistry: Synthesis of Kinase Inhibitors and GPCR Modulators

2-Bromo-4-chloronicotinaldehyde is an ideal building block for constructing libraries of drug-like molecules, particularly those targeting kinases and G protein-coupled receptors (GPCRs). Its orthogonal halogens enable a sequential diversification strategy: the bromine can be first used in a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety, followed by a second transformation (e.g., Buchwald-Hartwig amination or SNAr) at the chlorine site. The aldehyde provides a handle for reductive amination, Wittig olefination, or conversion to other functional groups like nitriles or carboxylic acids. The documented high-yielding reduction to the corresponding alcohol is a key step in many drug discovery workflows. The compound's low enzyme inhibition profile [1] further supports its use as a starting point for lead optimization, as it minimizes initial off-target liabilities.

Agrochemical Discovery: Construction of Herbicide and Fungicide Precursors

In agrochemical research, 2-bromo-4-chloronicotinaldehyde serves as a versatile scaffold for generating novel herbicidal and fungicidal candidates. The pyridine core is a common motif in commercial agrochemicals. The compound's ability to undergo C–N cross-coupling with heterocyclic amines, as shown by the synthesis of a tetrahydropyridazinoindolizinone derivative [2], is directly applicable to creating fused heterocyclic systems often found in active ingredients. The high reduction yield also provides an efficient route to the corresponding alcohol, which can be further elaborated into ether or ester prodrugs, a common strategy for improving bioavailability and soil mobility in crop protection agents.

Process Chemistry and Scale-Up: Development of Robust and Efficient Synthetic Routes

For process chemists, 2-bromo-4-chloronicotinaldehyde offers a well-characterized starting material with documented, scalable transformations. The reduction to the alcohol proceeds with an excellent 95% yield under mild, ambient conditions , making it suitable for multi-kilogram scale-up. The orthogonal halogen reactivity allows for a convergent synthesis approach, where different molecular fragments are prepared independently and then assembled in the final steps, streamlining manufacturing and reducing the number of linear steps. This building block strategy can significantly lower the cost of goods and improve overall process efficiency for complex active pharmaceutical ingredients (APIs) or advanced intermediates.

Chemical Biology: Synthesis of Activity-Based Probes and Bifunctional Molecules

2-Bromo-4-chloronicotinaldehyde is an excellent starting point for creating chemical biology tools like activity-based protein profiling (ABPP) probes and proteolysis-targeting chimeras (PROTACs). The aldehyde group can be readily converted to a linker attachment point (e.g., via oxime or hydrazone formation) without perturbing the core heterocycle. The two halogen handles enable the installation of a target-binding ligand (via the bromine) and a reporter tag or E3 ligase recruiting element (via the chlorine) in a controlled, stepwise manner. This precise molecular construction is essential for generating high-quality probes with defined linker exit vectors and minimal perturbation of the ligand's binding affinity. The compound's documented lack of strong enzyme inhibition [1] is advantageous for these applications, as it reduces the chance that the probe itself will have unintended biological activity.

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